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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the
complex indole alkaloid picrinine, its recently synthesized analogs (-)-scholarisine C and (+)-5-
B-methoxyaspidophylline, and a proposed synthesis for N1-methoxymethyl picrinine. The
methodologies described are based on the seminal works of the Garg and Zhai research
groups.

Introduction

Picrinine, a member of the akuammiline family of alkaloids, was first isolated from Alstonia
scholaris. It exhibits a complex, caged polycyclic structure and has shown potential as an anti-
inflammatory agent.[1] The development of a robust total synthesis is crucial for enabling
further investigation into its biological activities and for the generation of novel analogs with
potentially improved therapeutic properties. This document outlines the successful synthetic
strategies that have been developed, providing detailed experimental procedures and
gquantitative data to aid researchers in this field.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of picrinine and its analogs involves the construction of a
key bridged [3.3.1]-azabicyclic core, followed by the formation of the characteristic furoindoline
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scaffold. The final stages of the synthesis typically involve delicate functional group
manipulations to install the correct oxidation states and stereochemistry.

A key transformation in the synthesis of picrinine developed by Garg and coworkers is a
Fischer indolization to construct the indole core.[1][2] The asymmetric synthesis of (-)-picrinine
and its analogs by Zhai and coworkers features an acid-promoted oxo-bridge ring-opening and
a nickel-mediated reductive Heck reaction to form the [3.3.1]-azabicyclic core.

Data Presentation: Summary of Key Reaction Yields

The following tables summarize the yields for the key steps in the total synthesis of (x)-picrinine
as reported by Garg and coworkers, and (-)-picrinine and its analogs as reported by Zhai and
coworkers.

Table 1: Key Reaction Yields in the Total Synthesis of (+)-Picrinine (Garg et al.)
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Step No. Reaction Product Yield (%)
Pd-catalyzed enolate o

1 o Bicyclic ketone 85
cyclization

2 IBX oxidation Enone 91

3 Epoxidation Epoxide 89
Wittig olefination and

4 ) Enal 82
fragmentation

5 Reduction of enal Alcohol 95

o o 88 (2 steps with
6 Wittig olefination Alkene o
oxidation)
] o i 88 (2 steps with
7 Dess-Martin oxidation  Vinyl ketone o
olefination)

8 Allylation Allyl vinyl ketone 75
Ring-closing o

9 ) Tricyclic cyclopentene 80
metathesis
Dihydroxylation and

10 ) Carbonate 78 (2 steps)
protection

11 Fischer Indolization Hexacyclic indolenine 60
Carbonate cleavage

12 and oxidative Lactol 70 (2 steps)
cleavage
Oxidation and

13 o Ester 58 (2 steps)
esterification
Denosylation and o

14 (x)-Picrinine 45

cyclization

Table 2: Key Reaction Yields in the Asymmetric Total Synthesis of (-)-Picrinine and Analogs

(Zhai et al.)
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Step No. Reaction Product Yield (%)
Asymmetric [3+2] o

1 N Tricyclic lactone 85
cycloaddition
Ring-opening and i

2 o Tetracyclic lactone 76
lactonization

3 Reductive Heck [3.3.1]-azabicyclic -
reaction core
Oxo-bridge ring-

4 opening and O- Furoindoline scaffold 65
cyclization

. Dauben-Michno a,B-unsaturated 28
oxidation aldehyde
Final steps to (-)- o

6a o (-)-Picrinine 55 (3 steps)
Picrinine
Final steps to (-)- o

6b o (-)-Scholarisine C 62 (2 steps)
Scholarisine C
Final steps to (+)-5-B- (+)-5-B-

6¢C Methoxyaspidophyllin Methoxyaspidophyllin 68 (2 steps)

e

e

Experimental Protocols
l. Total Synthesis of (¥)-Picrinine (Adapted from Garg et

al.)

Step 11: Fischer Indolization

To a solution of the tricyclic carbonate (1.0 equiv) in toluene (0.1 M) is added phenylhydrazine

(1.5 equiv). The mixture is cooled to 0 °C and trifluoroacetic acid (3.0 equiv) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction

mixture is then quenched with saturated aqueous sodium bicarbonate solution and extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
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sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash
column chromatography on silica gel to afford the hexacyclic indolenine.

Step 14: Final Deprotection and Cyclization to (x)-Picrinine

To a solution of the nosyl-protected intermediate (1.0 equiv) in acetonitrile (0.05 M) is added
cesium carbonate (3.0 equiv) and a thiol-functionalized silica gel (e.g., SiliaMetS Thiol, 5.0
equiv). The suspension is stirred at 60 °C for 24 hours. The reaction mixture is then filtered and
the filtrate is concentrated under reduced pressure. The crude product is purified by preparative
thin-layer chromatography to yield (z)-picrinine.

Il. Asymmetric Total Synthesis of (-)-Picrinine (Adapted
from Zhai et al.)

Step 3: Nickel-Mediated Reductive Heck Reaction

A mixture of the vinyl iodide precursor (1.0 equiv), NiCl2(dppf) (0.1 equiv), and zinc powder (5.0
equiv) in anhydrous N,N-dimethylformamide (DMF) (0.02 M) is stirred under an argon
atmosphere at 80 °C for 12 hours. The reaction is then cooled to room temperature, diluted
with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The
residue is purified by flash column chromatography to give the [3.3.1]-azabicyclic core.

Step 4: Acid-Promoted Oxo-bridge Ring-Opening and Carbonyl O-cyclization

The tetracyclic intermediate (1.0 equiv) is dissolved in a mixture of methanol and
dichloromethane (1:1, 0.01 M). Camphorsulfonic acid (0.2 equiv) is added, and the solution is
stirred at room temperature for 4 hours. The reaction is quenched by the addition of
triethylamine and the solvent is removed under reduced pressure. The resulting crude product
is purified by flash column chromatography to yield the furoindoline scaffold.

lll. Proposed Synthesis of N1-Methoxymethyl Picrinine

The synthesis of N1-Methoxymethyl picrinine can be envisioned as a final step modification
of the synthesized picrinine. The indole nitrogen (N1) is known to be nucleophilic and can be
alkylated under appropriate conditions. A common and effective method for the introduction of a
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methoxymethyl (MOM) group onto an indole nitrogen involves the use of methoxymethyl
chloride (MOM-CI) in the presence of a non-nucleophilic base.

Proposed Protocol: N1-Methoxymethylation of Picrinine

To a solution of picrinine (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C under an
argon atmosphere is added N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Methoxymethyl
chloride (MOM-CI, 2.0 equiv) is then added dropwise. The reaction mixture is allowed to warm
to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-
layer chromatography. Upon completion, the reaction is quenched with saturated aqueous
ammonium chloride solution and the layers are separated. The aqueous layer is extracted with
dichloromethane, and the combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
purified by flash column chromatography on silica gel to afford N1-methoxymethyl picrinine.

Mandatory Visualizations
Total Synthesis of (*)-Picrinine Workflow
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Caption: Workflow for the total synthesis of (z)-picrinine.

Proposed Synthesis of N1-Methoxymethyl Picrinine
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Caption: Proposed final step for the synthesis of N1-Methoxymethyl picrinine.

Logical Relationship of Picrinine and its Analogs

Derivatization

Picrinine N1-Methoxymethyl Picrinine

Final Elaboration
Common SyTlthEL.lC Intelfmed{ate Divergent Synthesis (9-Scholarisine G
([3.3.1]-azabicyclic furoindoline) | pjvergent Synthesis

(+)-5-B-Methoxyaspidophylline

Click to download full resolution via product page

Caption: Synthetic relationship between picrinine and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Total Synthesis of N1-Methoxymethyl Picrinine and its
Analogs: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587898#total-synthesis-of-n1-methoxymethyl-
picrinine-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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